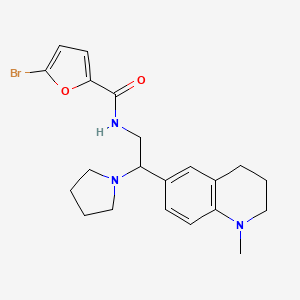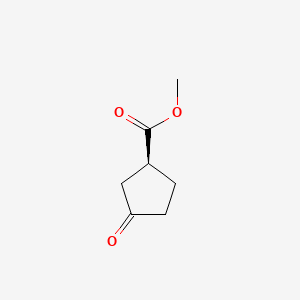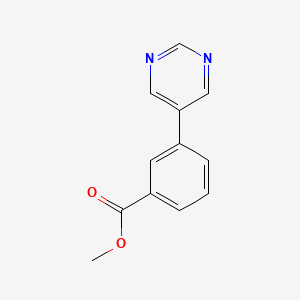![molecular formula C18H15N3O3 B2568625 N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide CAS No. 2415571-04-7](/img/structure/B2568625.png)
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer. It may also interact with specific receptors in cells, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and tumor growth in animal models. It has also been shown to have antioxidant properties, which may protect cells from oxidative damage. In addition, it has been found to have low toxicity, indicating that it may be a safe compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide in lab experiments is its potential as a fluorescent probe for imaging and detection of biological molecules. It may also be useful for studying the mechanisms of inflammation and cancer. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide. One direction is to further investigate its anti-inflammatory and anti-cancer properties, with the goal of developing new drugs for the treatment of these conditions. Another direction is to explore its potential as a fluorescent probe for imaging and detection of biological molecules, which could have applications in a variety of fields including medicine and biotechnology. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for higher yields and purity.
Méthodes De Synthèse
The synthesis of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide involves the reaction of 1-benzofuran-2-carboxylic acid with 2-methylpyrazole in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then treated with furfurylamine to produce the final compound. This synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use as a fluorescent probe for imaging and detection of biological molecules.
Propriétés
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-21-14(8-9-20-21)16-7-6-13(23-16)11-19-18(22)17-10-12-4-2-3-5-15(12)24-17/h2-10H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOBQFYZIIKKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2568544.png)


![Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2568551.png)
![N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2568552.png)
![Tert-butyl 4-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B2568553.png)
![4-[2,2,4-trimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]phenol](/img/structure/B2568554.png)
![3-{[4-(2-Ethylphenyl)piperazinyl]carbonyl}-8-methoxychromen-2-one](/img/structure/B2568555.png)
![N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2568556.png)


![4-[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2568561.png)
![2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol](/img/structure/B2568562.png)
